Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Overview
Description
Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with significant potential in various scientific fields This compound features a unique hexahydropyrrolo[3,2-b]pyrrole core, which is a bicyclic structure incorporating both pyrrole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the introduction of the amino group can be achieved through nucleophilic substitution reactions. The benzyl ester group is often introduced via esterification reactions using benzyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The keto group in the compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The keto group can also be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Scientific Research Applications
Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the benzyl ester and keto groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylate and pyrrole-3-carboxylate share structural similarities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylate and pyrrolidine-3-carboxylate are structurally related.
Uniqueness: Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is unique due to its bicyclic structure, which combines both pyrrole and pyrrolidine rings
Properties
IUPAC Name |
benzyl 3a-amino-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-14-6-7-17(11(14)8-12(18)16-14)13(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,15H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPDWHJYURETBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1(NC(=O)C2)N)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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